molecular formula C16H11BrClN3O B12889625 N'-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide

N'-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide

Cat. No.: B12889625
M. Wt: 376.63 g/mol
InChI Key: SDPAKRPJUWTVIN-UHFFFAOYSA-N
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Description

N’-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H11BrClN3O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide typically involves the reaction of 4-bromo-2-chloroaniline with quinoline-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

While specific industrial production methods for N’-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

N’-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C16H11BrClN3O

Molecular Weight

376.63 g/mol

IUPAC Name

N'-(4-bromo-2-chlorophenyl)quinoline-4-carbohydrazide

InChI

InChI=1S/C16H11BrClN3O/c17-10-5-6-15(13(18)9-10)20-21-16(22)12-7-8-19-14-4-2-1-3-11(12)14/h1-9,20H,(H,21,22)

InChI Key

SDPAKRPJUWTVIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NNC3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

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